methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Description
Methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H17ClN2O6S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This compound incorporates various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Chemical Structure
The compound features:
- A thiazole ring
- A pyrrolidine moiety
- A chlorophenyl group
- A hydroxymethyl furan derivative
The structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections explore specific biological activities associated with this compound.
Antimicrobial Activity
Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Study : A related thiazole derivative demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of this class of compounds .
Compound Type | Target Organisms | Activity Level |
---|---|---|
Thiazole Derivative | E. coli, S. aureus | Moderate to High |
Pyrrolidine Derivative | C. albicans | High |
Antifungal Activity
The hydroxymethyl furan component is known for its antifungal properties:
- In Vitro Studies : Compounds similar to this compound have shown efficacy against Candida species by inhibiting yeast-to-hyphal transition .
Anticancer Potential
Thiazoles are recognized for their anticancer activities:
- Mechanism : They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
- Research Findings : In a study involving various thiazole derivatives, significant cytotoxicity was observed in human cancer cell lines such as HeLa and MCF7 .
Toxicological Profile
Understanding the safety profile of this compound is essential:
- Acute Toxicity : Initial assessments indicate low toxicity levels in mammalian models.
Toxicity Parameter | Value |
---|---|
LD50 (mg/kg) | >2000 |
Hemolytic Activity | None detected |
Properties
Molecular Formula |
C22H17ClN2O6S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H17ClN2O6S/c1-10-7-8-14(31-10)17(26)15-16(12-5-4-6-13(23)9-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3 |
InChI Key |
OJRJEBBTOVUWHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
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